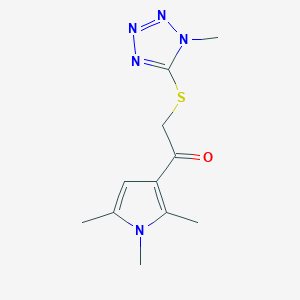![molecular formula C18H16N4O3 B7534207 4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide](/img/structure/B7534207.png)
4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide is a synthetic organic compound that features a benzamide core structure with an acetamido group and a 5-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide typically involves multiple steps:
Formation of the 5-methyl-1,2,4-oxadiazole moiety: This can be achieved by reacting a suitable precursor, such as 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide, with acetamide at high temperatures (around 180°C).
Coupling with the benzamide core: The oxadiazole intermediate is then coupled with a benzamide derivative under appropriate conditions, often involving the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide core.
Scientific Research Applications
4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the 5-methyl-1,2,4-oxadiazole moiety but differs in its overall structure and properties.
Thiazole Derivatives: Compounds containing thiazole rings have similar biological activities and are often compared to oxadiazole derivatives.
Uniqueness
4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11(23)19-15-8-6-13(7-9-15)18(24)21-16-5-3-4-14(10-16)17-20-12(2)25-22-17/h3-10H,1-2H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDJMPCRMOPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)

![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)



![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)

